6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
Description
6-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid is a specialized organic compound featuring a pyridine backbone substituted with a carboxylic acid group at position 3 and an Fmoc-protected aminomethyl group at position 6. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, making this compound valuable in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₃H₂₀N₂O₄, with a molecular weight of 388.42 g/mol.
The pyridine ring provides aromatic stability and hydrogen-bonding capabilities, while the Fmoc group enables selective deprotection under mild basic conditions. This dual functionality allows the compound to act as a versatile building block for constructing complex molecules, particularly in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)14-9-10-15(23-11-14)12-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAOBMSLXQGAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476362-73-9 | |
| Record name | 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Bases: NaH, KOtBu
Solvents: DCM, DMF, methanol (MeOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It can be removed under mild basic conditions, typically using piperidine, to reveal the free amine for further reactions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Functional and Reactivity Comparisons
Backbone Flexibility :
- The pyridine-3-carboxylic acid core in the target compound offers rigidity compared to saturated rings (e.g., piperidine, pyrrolidine). This rigidity can stabilize planar interactions in enzyme-binding pockets .
- Compounds with diazepane or piperazine rings (e.g., CAS 2091267-46-6) exhibit greater rotational freedom, enabling adaptation to diverse biological targets .
- Steric and Electronic Effects: The aminomethyl substituent in the target compound provides a linear spacer, minimizing steric hindrance during conjugation reactions. In contrast, cyclic amines (e.g., piperazine) may hinder access to reactive sites . Benzyl or allyloxy groups (e.g., in and ) introduce electron-withdrawing or donating effects, altering reaction kinetics in peptide coupling .
Stereochemical Influence :
- Chiral centers in compounds like (R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid (CAS 193693-67-3) dictate enantioselective interactions, critical for targeting chiral biomolecules .
Biological Activity
6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid, often referred to as Fmoc-Pyridine, is a complex organic compound notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a pyridine carboxylic acid moiety, which together contribute to its unique properties and applications in medicinal chemistry.
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 374.4 g/mol
- CAS Number : 173690-47-6
The biological activity of Fmoc-Pyridine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Fmoc group can be removed under basic conditions, revealing the active amino component that participates in biological interactions. The pyridine carboxylic acid group may facilitate binding to active sites or enhance molecular recognition, making it a promising candidate for drug development.
Enzyme Inhibition
Research indicates that derivatives of Fmoc-Pyridine exhibit significant enzyme inhibition capabilities. For instance, compounds derived from this structure have been studied for their effects on various enzymes involved in metabolic pathways.
| Compound | Target Enzyme | Inhibition Rate (%) |
|---|---|---|
| Fmoc-Pyridine Derivative 1 | Enzyme A | 66.72% |
| Fmoc-Pyridine Derivative 2 | Enzyme B | 97.44% |
| Fmoc-Pyridine Derivative 3 | Enzyme C | 36.46% |
These results suggest that modifications to the Fmoc-Pyridine structure can enhance its inhibitory potency against specific enzymes.
Receptor Modulation
The compound's interaction with neurotransmitter systems has been highlighted in studies focusing on cognitive functions and neuroprotection. The nicotinic acid component suggests potential activities related to cholinergic signaling pathways, which are crucial for memory and learning processes.
Case Studies
- Anti-Fibrotic Activity : A study evaluated the anti-fibrotic properties of various compounds related to Fmoc-Pyridine. Results showed that certain derivatives significantly inhibited collagen synthesis in liver cells, indicating potential therapeutic applications in liver fibrosis.
- Neuroprotective Effects : Another investigation assessed the effects of Fmoc-Pyridine on neuronal cell lines exposed to oxidative stress. The compound demonstrated protective effects by reducing cell death and promoting survival pathways.
Structure-Activity Relationships (SAR)
The structure of Fmoc-Pyridine allows for diverse modifications that can enhance its biological activity. Key findings from SAR studies include:
- The presence of the Fmoc group improves stability and solubility.
- Alterations in the amino side chain can lead to increased potency against specific targets.
| Modification | Activity Change |
|---|---|
| Removal of Fmoc | Decreased stability |
| Addition of alkyl chain | Increased enzyme inhibition |
Q & A
Q. What is the primary role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows controlled stepwise elongation of peptides. The pyridine ring may act as a directing group or influence solubility during solid-phase synthesis .
Q. What analytical techniques confirm the purity and structural integrity of this compound?
Q. How does the pyridine moiety influence the compound’s solubility in common solvents?
The pyridine ring enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing solubility in nonpolar solvents. Pre-solubilization in DMF is recommended before coupling reactions .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS)?
- Coupling Agents : Use HBTU/HOBt or DIC/Oxyma in anhydrous DMF.
- Temperature : Conduct reactions at 25–30°C; elevated temperatures may accelerate racemization.
- Monitoring : Employ the Kaiser test or FT-IR to detect free amines post-coupling .
Q. What factors contribute to stability discrepancies in reported studies?
Q. How to resolve contradictions in solubility data across literature?
Re-evaluate solubility in standardized buffers (e.g., PBS, Tris-HCl) using dynamic light scattering (DLS) to detect aggregation. Cross-validate with multiple analytical methods (e.g., NMR vs. HPLC) .
Q. What strategies minimize racemization during incorporation into chiral peptides?
- Additives : HOBt or Oxyma suppress base-induced racemization.
- Low Temperatures : Perform couplings at 0–4°C.
- Short Reaction Times : Monitor via real-time FT-IR to terminate reactions at optimal conversion .
Q. How does the pyridine ring’s electronic profile affect acylation kinetics?
The electron-withdrawing nature of the pyridine ring increases electrophilicity of the adjacent carbonyl, accelerating acylation. Adjust activating agents (e.g., DIPEA concentration) to balance reactivity and side reactions .
Q. What advanced purification techniques are effective post-synthesis?
Q. How to assess biological activity of peptides containing this moiety?
- In Vitro Assays : Receptor binding assays (e.g., SPR for kinetics) or enzymatic inhibition studies.
- Cellular Uptake : Fluorescently label peptides to track intracellular localization via confocal microscopy .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
